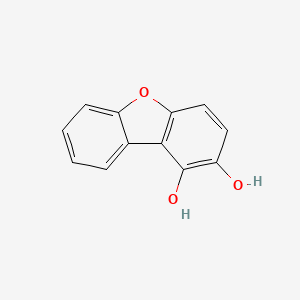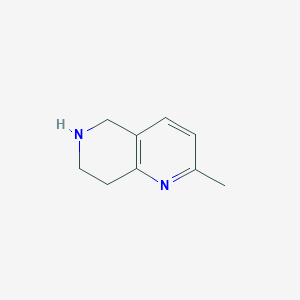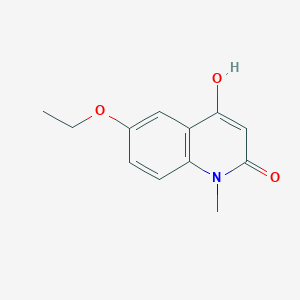
6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
Descripción general
Descripción
6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one, also known as EMQ, is a synthetic compound that belongs to the quinoline family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one has been studied for its potential applications in various fields of scientific research. In medicine, it has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties (Bhattacharya et al., 2016). It has also been shown to have antimicrobial activity against a range of bacteria and fungi (Srinivasan et al., 2014). In agriculture, this compound has been studied for its potential use as a plant growth regulator and as a pesticide (Bhattacharya et al., 2016). In environmental science, this compound has been investigated for its ability to remove heavy metals from contaminated soil and water (Srinivasan et al., 2014).
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one is not fully understood, but it is believed to be related to its ability to interact with cellular proteins and enzymes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators (Bhattacharya et al., 2016). It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation (Srinivasan et al., 2014).
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, and to improve antioxidant status (Bhattacharya et al., 2016). It has also been found to inhibit the growth of tumors and to enhance the effectiveness of chemotherapy drugs (Srinivasan et al., 2014). In addition, this compound has been shown to have a protective effect on the liver and kidneys, and to improve glucose metabolism (Bhattacharya et al., 2016).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one in lab experiments is its versatility. It can be used in a range of applications, from studying the mechanisms of inflammation and cancer to testing the efficacy of pesticides and plant growth regulators. Another advantage is its relatively low cost compared to other synthetic compounds. However, one limitation is that it is not widely available and may be difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for research on 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one. One area of interest is its potential use as a treatment for various types of cancer. Further studies are needed to determine the optimal dosage and administration route, as well as to investigate its effectiveness in combination with other chemotherapy drugs. Another area of interest is its potential use as a plant growth regulator and pesticide. More research is needed to determine its safety and effectiveness in different plant species and environments. Additionally, further studies are needed to investigate its potential applications in environmental science, such as its ability to remove heavy metals from contaminated soil and water.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in various fields of scientific research. Its synthesis method is complex but well-established, and it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to be related to its ability to interact with cellular proteins and enzymes. This compound has a range of biochemical and physiological effects, and its versatility makes it a valuable tool for lab experiments. However, further research is needed to determine its optimal applications and dosages, as well as its potential limitations and side effects.
Propiedades
IUPAC Name |
6-ethoxy-4-hydroxy-1-methylquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-8-4-5-10-9(6-8)11(14)7-12(15)13(10)2/h4-7,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXDVLPLLUBVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=O)C=C2O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



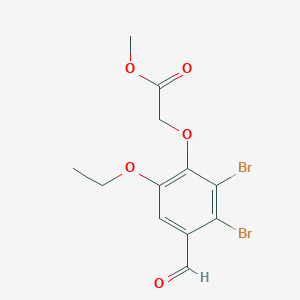
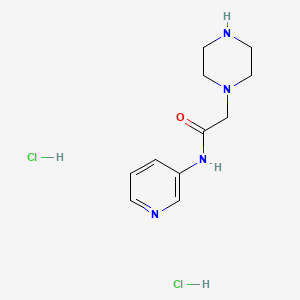
![Boronic acid, [6-(1-cyanocyclopropyl)-3-pyridinyl]-](/img/structure/B3286489.png)



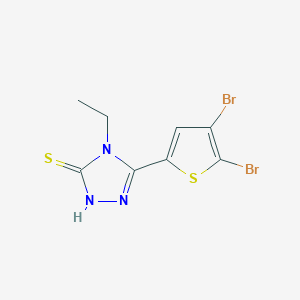
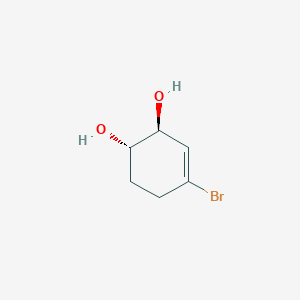
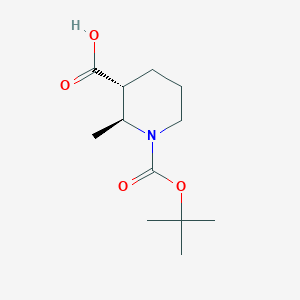
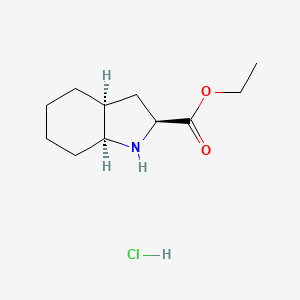

![L-Histidine, N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-](/img/structure/B3286539.png)
